Narasin sodium Narasin sodium Narasin is an ionophore antibiotic isolated from certain Streptomyces sp. and used in veterinary practice as a coccidiostat for gastrointestinal parasites. It has also been shown to inhibit NF-κB signaling via inhibition of IκBα phosphorylation (IC50 = 3.2 µM) and to stimulate tumor necrosis factor-related apoptosis-induced ligand (TRAIL)-mediated apoptosis in glioma cells via ER stress.

Brand Name: Vulcanchem
CAS No.: 58331-17-2
VCID: VC20793856
InChI: InChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1
SMILES: CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+]
Molecular Formula: C43H71NaO11
Molecular Weight: 787 g/mol

Narasin sodium

CAS No.: 58331-17-2

Cat. No.: VC20793856

Molecular Formula: C43H71NaO11

Molecular Weight: 787 g/mol

* For research use only. Not for human or veterinary use.

Narasin sodium - 58331-17-2

Specification

Description Narasin is an ionophore antibiotic isolated from certain Streptomyces sp. and used in veterinary practice as a coccidiostat for gastrointestinal parasites. It has also been shown to inhibit NF-κB signaling via inhibition of IκBα phosphorylation (IC50 = 3.2 µM) and to stimulate tumor necrosis factor-related apoptosis-induced ligand (TRAIL)-mediated apoptosis in glioma cells via ER stress.

CAS No. 58331-17-2
Molecular Formula C43H71NaO11
Molecular Weight 787 g/mol
IUPAC Name sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate
Standard InChI InChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1
Standard InChI Key NBRZEFXQRCTYMC-UHFFFAOYSA-M
Isomeric SMILES CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+]
SMILES CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+]
Canonical SMILES CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+]
Appearance White solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator